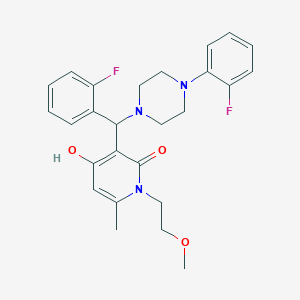

3-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Description

The compound 3-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by multiple pharmacophoric substituents. Its core structure includes a 4-hydroxy-6-methylpyridin-2(1H)-one ring, a moiety known for diverse biological activities such as anti-inflammatory, phytotoxic, and antiviral effects . The substitution at position 1 with a 2-methoxyethyl group enhances solubility, while the 3-position is modified with a bis(2-fluorophenyl)piperazinylmethyl group, likely influencing receptor-binding affinity due to the fluorophenyl and piperazine motifs, which are common in CNS-targeting and anticancer agents .

Crystallographic studies of analogous pyridin-2(1H)-ones (e.g., 4-hydroxy-6-methylpyridin-2(1H)-one) confirm planar ring systems with puckering deviations influenced by substituents, as described by Cremer and Pople’s ring puckering coordinates . Synthesis pathways for such compounds often involve condensation of aldehydes with pyridinone precursors, as demonstrated in .

Properties

IUPAC Name |

3-[(2-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-7-3-4-8-20(19)27)30-13-11-29(12-14-30)22-10-6-5-9-21(22)28/h3-10,17,25,32H,11-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHIEBPMIFJLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=C4F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with various functional groups, including a piperazine moiety and fluorophenyl groups , which are known to influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H25F2N3O3 |

| Molecular Weight | 395.44 g/mol |

| LogP | 3.45 |

| Solubility | Soluble in DMSO and ethanol |

1. Antidepressant Activity

Research indicates that compounds similar to the target molecule exhibit significant antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, studies have shown that related piperazine derivatives can enhance serotonergic activity, leading to improved mood and reduced anxiety symptoms .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The presence of the fluorophenyl group is hypothesized to enhance membrane permeability, facilitating greater interaction with bacterial cells .

3. Inhibition of Enzymatic Activity

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in neurotransmitter degradation, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these enzymes provide insight into the compound’s potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

The mechanism by which this compound exerts its biological effects is primarily through:

- Receptor Modulation: The piperazine moiety allows for binding to various receptors, including serotonin and dopamine receptors.

- Enzyme Inhibition: By inhibiting AChE and BChE, it increases the availability of acetylcholine at synaptic clefts, enhancing cholinergic transmission.

Case Studies

Several case studies highlight the efficacy of structurally similar compounds:

- Study on Piperazine Derivatives: A series of piperazine derivatives were synthesized and tested for their antidepressant effects. One derivative showed significant improvement in forced swim tests compared to controls, indicating potential for treating depression .

- Antimicrobial Evaluation: A study assessed the antibacterial properties of various fluorinated compounds, revealing that those with similar structures to our target compound showed enhanced activity against Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related derivatives:

Key Research Findings

Structural Activity Relationships (SARs): Fluorophenyl and Piperazine Motifs: The dual 2-fluorophenyl groups on the piperazine ring in the target compound may enhance binding to serotonin or dopamine receptors, as seen in analogs like 2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidinones . 4-Hydroxy Group: Essential for hydrogen bonding in pyridin-2(1H)-one derivatives, as demonstrated in phytotoxic and anti-HIV analogs . Methoxyethyl Chain: Improves solubility without steric hindrance, a strategy employed in CNS drugs to enhance blood-brain barrier penetration .

Synthesis Challenges: Condensation of bulky aldehydes (e.g., bis(2-fluorophenyl)piperazinylmethyl) with pyridinones requires optimized conditions to prevent side reactions, as noted in ’s aldehyde coupling protocols .

Biological Potential: While the target compound’s activity is unreported, its structural analogs exhibit diverse effects:

- Phytotoxicity in dicotyledons () .

- Anti-inflammatory activity in pyridazinones () .

- Kinase inhibition in pyrido-pyrimidinones () .

Crystallographic Insights: Piperazine rings in related compounds adopt chair conformations, stabilizing interactions with hydrophobic pockets . Ring puckering in pyridinones (quantified via Cremer-Pople parameters) correlates with substituent electronic effects .

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 3-((2-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via nucleophilic substitution using 2-fluorophenyl derivatives and piperazine precursors.

- Step 2 : Coupling the fluorophenyl-piperazine moiety to the pyridinone scaffold using a Mannich reaction or Suzuki-Miyaura cross-coupling .

- Critical Conditions :

- Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) for polar intermediates.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Temperature : 60–100°C for optimal yield and reduced side products.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to assign proton and carbon environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazine N-CH₂ signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 510.23) .

- X-ray Crystallography (if crystalline): For absolute configuration determination, though crystallization may require slow evaporation in acetonitrile .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

- Methodological Answer :

- In vitro receptor binding assays : Screen against serotonin (5-HT), dopamine (D₂), or adrenergic receptors due to structural similarity to piperazine-based ligands .

- Dose-response studies : Use HEK293 cells transfected with target receptors; IC₅₀ values calculated via nonlinear regression .

- Cytotoxicity testing : MTT assay on human cell lines (e.g., HepG2) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity to neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., 5-HT₁A). Focus on fluorophenyl and piperazine moieties as key pharmacophores .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond occupancy .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxyethyl vs. ethyl groups) on activity using CoMFA/CoMSIA .

Q. What strategies resolve contradictions in reported biological activities across in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (PAMPA-BBB assay) to explain discrepancies between cellular and whole-organism efficacy .

- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites in plasma from rodent studies .

- Species-Specific Receptor Affinity : Compare receptor subtype expression in human vs. rodent models via qPCR .

Q. How can synthetic routes be modified to improve enantiomeric purity for chiral analogs?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor R/S configurations .

- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.